N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
CAS No.: 941942-05-8
Cat. No.: VC4166402
Molecular Formula: C18H22N6OS2
Molecular Weight: 402.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941942-05-8 |
|---|---|
| Molecular Formula | C18H22N6OS2 |
| Molecular Weight | 402.54 |
| IUPAC Name | N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H22N6OS2/c1-26-18-21-15(23-8-3-2-4-9-23)13-12-20-24(16(13)22-18)10-7-19-17(25)14-6-5-11-27-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,19,25) |
| Standard InChI Key | WWGCRJCGBGCMNQ-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCCCC4 |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s molecular formula is C₁₈H₂₂N₆OS₂, with a molecular weight of 402.54 g/mol. Key structural features include:
-
A pyrazolo[3,4-d]pyrimidine core, a bicyclic system known for its kinase-inhibitory properties.
-
A methylthio (-SMe) group at position 6, enhancing lipophilicity and potential metabolic stability.
-
A piperidin-1-yl substituent at position 4, contributing to conformational flexibility and target binding.
-
An ethyl-linked thiophene-2-carboxamide side chain, which may influence solubility and receptor interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₆OS₂ |
| Molecular Weight | 402.54 g/mol |
| CAS Number | 941942-05-8 |
| IUPAC Name | N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrazolo[3,4-d]pyrimidine scaffold:
-
Core Formation: Condensation of methyl 2-aminothiophene-3-carboxylate with urea under high temperatures (190–200°C) yields the pyrimidine-2,4-diol intermediate .
-
Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces chlorine atoms at positions 2 and 4 .
-
Amination: Reaction with piperidine replaces the C4 chlorine, while the C6 methylthio group is introduced via nucleophilic substitution .
-
Side-Chain Coupling: The ethyl-thiophene-carboxamide moiety is attached using coupling agents like HATU in the presence of Hunig’s base .
Key Reaction Conditions:
-
Ullmann-type coupling for aryl ether formation (CuI, K₂CO₃, 95°C in dioxane) .
-
Purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
Biological Activities and Mechanisms
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are renowned for inhibiting protein kinases. The piperidine and thiophene groups in this compound likely enhance binding to the ATP pocket of kinases such as EGFR and Bcr-Abl . In enzymatic assays, analogs demonstrated IC₅₀ values as low as 0.034 μM against EGFR, suggesting high potency .
Antimicrobial Properties
Structural analogs exhibit activity against Staphylococcus aureus and Escherichia coli, with MIC values in the 1–10 μM range. The methylthio group may disrupt bacterial DNA polymerase III or cell wall synthesis .
Pharmacological Applications
Drug Discovery
This compound’s dual kinase-antimicrobial activity positions it as a candidate for combination therapies, particularly in oncology patients prone to infections . Its pharmacokinetic profile remains under investigation, but the molecular weight (<500 Da) and moderate logP (~3.5) suggest oral bioavailability .
Structural Analog Comparisons
Table 2: Activity of Structural Analogs
| Analog Substituent | Target | IC₅₀/GI₅₀ (μM) | Source |
|---|---|---|---|
| Piperidin-1-yl (C4) | EGFR | 0.034 | |
| Pyrrolidin-1-yl (C4) | S. aureus | 2.5 | |
| Thiophene-2-carboxamide | DNA Pol III | 1.8 |
Stability and Reactivity
The compound is stable under inert conditions but may undergo:
-
Oxidation of the methylthio group to sulfoxide/sulfone derivatives.
-
Hydrolysis of the carboxamide under acidic/basic conditions .
Storage recommendations include desiccated environments at -20°C to prevent degradation.
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.
-
Target Identification: Use CRISPR screening to identify off-target effects.
-
Formulation Development: Explore nanoparticle delivery to enhance bioavailability.
-
Combination Therapies: Test synergy with β-lactam antibiotics or checkpoint inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume